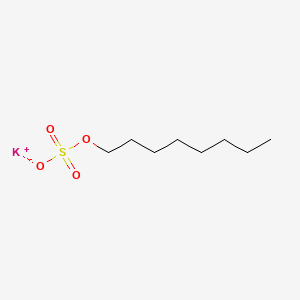
Sulfuric acid, monooctyl ester, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid, monooctyl ester, potassium salt: is a chemical compound with the molecular formula C8H17KO4S and a molecular weight of 248.381 g/mol potassium octyl sulfate . This compound is commonly used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sulfuric acid, monooctyl ester, potassium salt typically involves the reaction of octyl alcohol with sulfur trioxide in a continuous reactor, such as a falling film reactor . The reaction conditions must be carefully controlled to ensure the proper formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using similar methods. The continuous reactor allows for efficient and consistent production, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: Sulfuric acid, monooctyl ester, potassium salt undergoes various chemical reactions, including hydrolysis and saponification.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the splitting of the ester bond with water, catalyzed by either an acid or a base.
Saponification: When a base such as sodium hydroxide or potassium hydroxide is used, the ester is converted into a carboxylate salt and an alcohol.
Major Products:
Acidic Hydrolysis: Carboxylic acid and alcohol.
Basic Hydrolysis (Saponification): Carboxylate salt and alcohol.
Scientific Research Applications
Sulfuric acid, monooctyl ester, potassium salt has a wide range of applications in scientific research:
Biology: The compound is utilized in biochemical assays and studies involving lipid metabolism.
Mechanism of Action
The mechanism of action of sulfuric acid, monooctyl ester, potassium salt involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with lipid molecules, altering their structure and function.
Pathways Involved: It affects lipid metabolism pathways, influencing the breakdown and synthesis of lipids.
Comparison with Similar Compounds
Sodium lauryl sulfate:
Ammonium lauryl sulfate: Another similar compound with a different cation (ammonium instead of potassium).
Uniqueness: Sulfuric acid, monooctyl ester, potassium salt is unique due to its specific carbon chain length and potassium cation, which confer distinct properties and applications compared to its analogs .
Properties
CAS No. |
30862-33-0 |
|---|---|
Molecular Formula |
C8H17KO4S |
Molecular Weight |
248.38 g/mol |
IUPAC Name |
potassium;octyl sulfate |
InChI |
InChI=1S/C8H18O4S.K/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
FTCOOXFANFQPEC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















